
N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various areas. This compound is also known as CCPA and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide involves the activation of the A1 adenosine receptor. This activation leads to a decrease in the activity of the sympathetic nervous system and an increase in the activity of the parasympathetic nervous system. This, in turn, leads to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and cardiac output. It has also been shown to increase coronary blood flow and decrease myocardial oxygen demand.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide in lab experiments is its specificity for the A1 adenosine receptor. This specificity allows for the selective activation of the receptor, which can lead to more accurate results. However, one of the limitations of using CCPA is its potential toxicity. CCPA has been shown to have toxic effects on certain cell types, and this can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide. One of the major areas of research is the development of new drugs that target the A1 adenosine receptor. CCPA has been used as a template for the development of new drugs, and several promising compounds have been identified. Another area of research is the study of the potential use of CCPA in the treatment of cardiovascular diseases. CCPA has been shown to have significant effects on the cardiovascular system, and it may have potential as a therapeutic agent in the future.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with N-cyano-N-cyclopropyl ethylamine in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is obtained after purification.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide has been extensively studied for its potential application in various areas of scientific research. One of the major areas of research is the study of the cardiovascular system. CCPA has been shown to have a significant effect on the cardiovascular system, and it has been studied for its potential application in the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(10-15,11-7-8-11)16-13(17)9-18-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTOETMKCZREDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

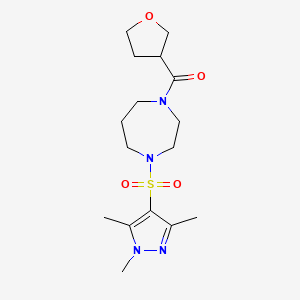
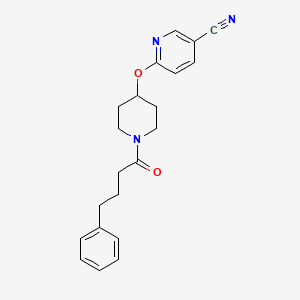

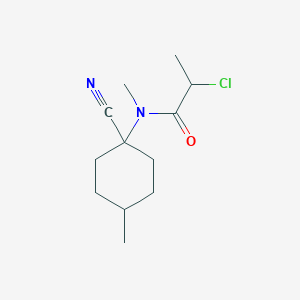
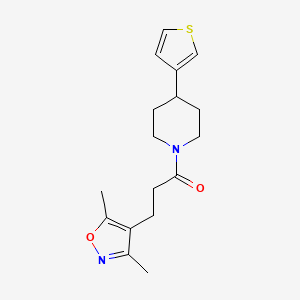
![6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2767680.png)
![(8-((3,4-Dimethylphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2767681.png)

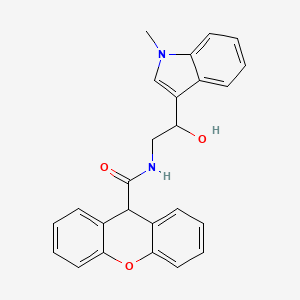
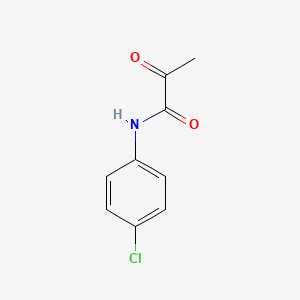
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767687.png)

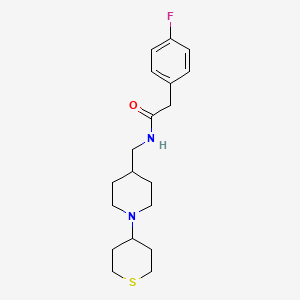
![N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2767692.png)